molecular formula C14H11Cl2N3O2S B11074355 2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide

2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B11074355
M. Wt: 356.2 g/mol
InChI Key: VUQSDLSDBVDBJZ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide: is a chemical compound with the molecular formula C13H9Cl2N3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 1H-indazole-7-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide exhibits unique properties, such as higher potency and selectivity towards specific molecular targets. Its structural modifications, including the presence of chloro and methyl groups, contribute to its enhanced biological activity and stability .

Properties

Molecular Formula

C14H11Cl2N3O2S

Molecular Weight

356.2 g/mol

IUPAC Name

2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide

InChI

InChI=1S/C14H11Cl2N3O2S/c1-8-10(15)5-6-12(13(8)16)22(20,21)19-11-4-2-3-9-7-17-18-14(9)11/h2-7,19H,1H3,(H,17,18)

InChI Key

VUQSDLSDBVDBJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=CC3=C2NN=C3)Cl

Origin of Product

United States

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